TML-6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

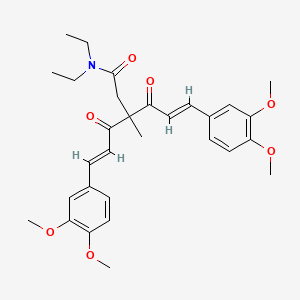

IUPAC Name |

(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVCYNXVZRDWSD-UNZYHPAISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C(=O)CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TML-6 for Alzheimer's Disease: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Tainan, Taiwan & San Diego, CA – TML-6, a novel, orally administered synthetic curcumin analog, is an investigational drug candidate for the treatment of early-stage Alzheimer's disease (AD). Developed by Merry Life Biomedical Co. Ltd., this compound has received Investigational New Drug (IND) clearance from the U.S. Food and Drug Administration (FDA), with a Phase I clinical trial initiated in July 2024.[1][2] A global Phase II trial is anticipated to begin in the first quarter of 2026.[3]

This compound is designed as a multi-target therapeutic agent, addressing several key pathogenic mechanisms implicated in Alzheimer's disease. Preclinical studies have demonstrated its potential to modulate pathways associated with anti-aging, neuroinflammation, amyloid-beta (Aβ) accumulation, and autophagy.[2][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by preclinical data and detailed experimental methodologies.

Core Mechanisms of Action

This compound's therapeutic potential stems from its pleiotropic effects on the complex pathophysiology of Alzheimer's disease. Unlike therapies focused on a single target, this compound engages with multiple interconnected pathways:

-

Anti-Inflammatory Effects: this compound suppresses neuroinflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5]

-

Enhanced Aβ Clearance: The compound reduces the accumulation of amyloid-beta by inhibiting the synthesis of the amyloid precursor protein (APP) and Aβ itself.[4] It also upregulates Apolipoprotein E (ApoE), a key protein in Aβ clearance.[4]

-

Autophagy Activation: this compound promotes the cellular waste-clearance process of autophagy, a critical mechanism for clearing aggregated proteins like Aβ. This is achieved through the inhibition of the mammalian target of rapamycin (mTOR) and by targeting the autolysosome pathway.[3][4][5]

-

Antioxidant Activity: this compound activates the Nrf2 antioxidant response pathway, which helps protect neurons from oxidative stress, a major contributor to AD pathology.[4]

Preclinical Efficacy: In Vivo Data

This compound has been evaluated in two distinct animal models of Alzheimer's disease: the 3xTg-AD and APP/PS1 mouse models.[2][4][6] These studies have provided quantitative evidence of its therapeutic effects on behavior, neuroinflammation, and amyloid pathology.

Cognitive Improvement

In the 3xTg-AD mouse model, treatment with this compound resulted in a significant improvement in learning and memory as assessed by the Morris water maze test.[4]

Reduction in Neuroinflammation

This compound demonstrated a potent anti-inflammatory effect in the brains of AD model mice. Treatment led to a statistically significant reduction in key inflammatory markers.

| Biomarker | Animal Model | Reduction vs. Vehicle Control | p-value | Reference |

| Iba-1 (Microglial Activation) | 3xTg-AD | 50% | 0.0473 | [4] |

| TNF-α | APP/PS1 | Reduced | N/A | [6] |

| IL-1β | APP/PS1 | Reduced | N/A | [6] |

| IL-6 | APP/PS1 | Reduced | N/A | [6] |

Modulation of Amyloid-Beta Pathology

Preclinical data indicates that this compound directly binds to Aβ peptides and reduces their accumulation in the brain.[4][6]

| Effect | Method | Observation | Reference |

| Aβ Binding | In vitro assay | This compound binds to both Aβ1-40 and Aβ1-42. | [6] |

| Aβ Reduction | Brain analysis | Reduced Aβ levels in the 3xTg-AD mouse brain. | [4] |

| Inhibition of Aβ Synthesis | Cell studies | Inhibits synthesis of APP and Aβ. | [4] |

| Upregulation of Aβ Clearance | Cell studies | Upregulates Apolipoprotein E (ApoE). | [4] |

Signaling Pathways and Experimental Workflows

To elucidate the multi-target mechanism of this compound, several key signaling pathways and experimental workflows were investigated.

References

- 1. biopharmaapac.com [biopharmaapac.com]

- 2. MLB Gets FDA IND Approval to Start Phase 1 Trial of Alzheimer's Drug this compound [synapse.patsnap.com]

- 3. taiwan-healthcare.org [taiwan-healthcare.org]

- 4. A Curcumin Analog Exhibits Multiple Biologic Effects on the Pathogenesis of Alzheimer’s Disease and Improves Behavior, Inflammation, and β-Amyloid Accumulation in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Merry Life Launches Global Phase II Trial of this compound, The First Drug Targeted at Autolysosome pathway for Therapy of Alzheimer's Disease [prnewswire.com]

- 6. Alzheimer's Association International Conference [alz.confex.com]

An In-depth Technical Guide to the TML-6 Compound

This technical guide provides a comprehensive overview of the chemical and biological properties of TML-6, a novel synthetic curcumin analog with therapeutic potential for Alzheimer's disease. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is an orally active derivative of curcumin.[1][2][][4] Its chemical identity has been established through various analytical methods, providing a clear understanding of its molecular architecture.

Molecular Formula: C₃₀H₃₇NO₇[2][][5]

Molecular Weight: 523.62 g/mol [2][][5]

Chemical Identifiers:

-

SMILES: CCN(CC)C(=O)CC(C)(C(=O)/C=C/c1ccc(c(c1)OC)OC)C(=O)/C=C/c2ccc(c(c2)OC)OC[5]

-

InChI: InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+[5]

The structure is characterized by a central backbone derived from curcumin, modified to enhance its therapeutic properties.

Mechanism of Action and Biological Activity

Preclinical studies have demonstrated that this compound exerts its effects through a multi-target mechanism, making it a promising candidate for complex neurodegenerative diseases like Alzheimer's.[6] The compound has been shown to inhibit the synthesis of β-amyloid precursor protein (APP) and the subsequent production of β-amyloid (Aβ) peptides.[1][2][][4]

Key biological activities of this compound include:

-

Upregulation of Apolipoprotein E (ApoE): this compound induces the protein expression of ApoE.

-

Suppression of NF-κB Signaling: It reduces the protein expression levels of phospho-NF-κB.[1][2]

-

Inhibition of the mTOR Pathway: this compound suppresses the mTOR signaling pathway by inhibiting phospho-mTOR.[1][2]

-

Activation of the Nrf2 Antioxidant Response: The compound increases the activity of the anti-oxidative Nrf2 gene.[1][2][][4]

These actions collectively contribute to its anti-inflammatory, anti-amyloid, and neuroprotective effects observed in preclinical models.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Concentration/Value | Duration | Effect | Reference |

|---|---|---|---|---|---|

| Cytotoxicity (IC₅₀) | Huh-7 | 4.19 µg/mL (8 µM) | 24 h | No cytotoxicity observed below 5 µM. | [1][2] |

| Aβ40 & Aβ42 Production | N2a/APPswe | 1.05, 2.09, 3.14 µg/mL (2, 4, 6 µM) | 24 h | Dose-dependent reduction. | [1][2] |

| Nrf2 Gene Activation | - | 1.32 µg/mL | - | Highest transcriptional activation. | [1][2] |

| Protein Expression | - | 0.65-5.24 µg/mL | 24 h | Reduces APP and phospho-NF-κB, induces ApoE. | [1][2] |

| ApoE Protein Induction | - | 2.62 µg/mL | - | Approximately 44% increase. |[1] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |

|---|---|---|---|---|---|

| Pharmacokinetics (T₁/₂) | - | 150 mg/kg (oral) | - | 1.27 hours | [1][2] |

| Pharmacokinetics (Cₘₐₓ) | - | 150 mg/kg (oral) | - | 35.9 ng/mL | [1][2] |

| Pharmacokinetics (AUC) | - | 150 mg/kg (oral) | - | 177 ng•hr/mL | [1][2] |

| Efficacy | 3xTg AD transgenic mice | 150 mg/kg/day (diet) | 4 months | Improved learning, suppressed microglial activation (Iba-1), and reduced brain Aβ levels. |[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Cell-Based Assays:

-

Cell Lines: Huh-7 cells were utilized for cytotoxicity assays, while N2a/APPswe cells were used to assess the effect on Aβ production.

-

Treatment: Cells were treated with this compound at concentrations ranging from 0.31 to 20 µM for 24 hours.[1][2]

-

Analysis:

-

Cytotoxicity was determined using standard cell viability assays.

-

Aβ40 and Aβ42 levels in the cell culture media were quantified, likely using ELISA kits.

-

Protein expression levels of APP, phospho-NF-κB, and ApoE were measured, presumably by Western blotting.

-

Nrf2 gene activation was assessed, likely through a reporter gene assay or qPCR.

-

Animal Studies:

-

Animal Model: 3xTg AD transgenic mice were used to evaluate the in vivo efficacy of this compound.[1][2]

-

Treatment: this compound was administered in the diet at a dose of 150 mg/kg/day for a period of four months.[1][2]

-

Behavioral Analysis: Learning and memory were assessed using appropriate behavioral tests.

-

Histopathological and Biochemical Analysis: Brain tissue was analyzed for levels of Aβ and the microglial activation marker Iba-1, likely through immunohistochemistry and ELISA or Western blotting.

-

Pharmacokinetic Studies: A single oral dose of 150 mg/kg was administered to determine the pharmacokinetic profile of this compound. Blood samples were collected at various time points to measure plasma concentrations of the compound.[1][2]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the signaling pathways modulated by this compound and a general experimental workflow.

Caption: this compound modulates multiple signaling pathways implicated in Alzheimer's disease.

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising, orally active curcumin derivative with a well-defined chemical structure and a multi-faceted mechanism of action relevant to the pathology of Alzheimer's disease. The available preclinical data, including both in vitro and in vivo studies, provide a strong rationale for its continued development as a potential therapeutic agent. The U.S. Food and Drug Administration (FDA) has approved an Investigational New Drug (IND) application for this compound, allowing for the initiation of Phase 1 clinical trials.[6] Further research will be critical to fully elucidate its clinical efficacy and safety profile in humans.

References

Preclinical Profile of an Amyloid-Beta Targeting Small Molecule: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited public availability of comprehensive preclinical data on TML-6, this technical guide utilizes Tramiprosate (NC-531) as a well-documented surrogate small molecule that targets amyloid-beta (Aβ) to illustrate the requested in-depth analysis. The data and methodologies presented herein are based on published preclinical research on Tramiprosate and are intended to serve as a representative example of a technical whitepaper for a compound with this mechanism of action.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. A promising therapeutic strategy involves the use of small molecules that can directly bind to soluble Aβ peptides, thereby inhibiting their aggregation into neurotoxic oligomers and fibrils. This whitepaper provides a detailed technical overview of the preclinical research on one such small molecule, Tramiprosate. Data from in vitro and in vivo studies are presented to elucidate its mechanism of action, efficacy in reducing Aβ pathology, and pharmacokinetic profile. This document is intended to provide researchers and drug development professionals with a comprehensive understanding of the preclinical evidence supporting the development of small-molecule Aβ aggregation inhibitors.

Mechanism of Action

Tramiprosate is a small, orally administered aminosulfonate compound that has been shown to directly interact with soluble Aβ peptides.[1] Its proposed mechanism of action involves binding to key amino acid residues within the Aβ sequence, specifically Lys16, Lys28, and Asp23 of Aβ42.[2] This interaction stabilizes the monomeric form of Aβ, preventing the conformational changes necessary for the formation of neurotoxic oligomers and the subsequent elongation into fibrils.[1][3] By binding to soluble Aβ, Tramiprosate effectively acts as an "Aβ antagonist," inhibiting the initial steps of the amyloid cascade.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Tramiprosate.

Table 1: In Vitro Efficacy of Tramiprosate

| Assay Type | Aβ Species | Endpoint | Result | Reference |

| Aβ Aggregation Assay | Aβ1-42 | Inhibition of oligomer formation | Dose-dependent inhibition | [1] |

| Aβ Aggregation Assay | Aβ1-40 & Aβ1-42 | Inhibition of fibril formation | Dose-dependent inhibition | [1] |

| Neurotoxicity Assay | Aβ-induced toxicity | Neuroprotection | Demonstrated in neuronal cultures | [5] |

| Long-Term Potentiation (LTP) | Aβ-induced inhibition | Reversal of LTP inhibition | Observed in rat hippocampal slices | [5] |

Table 2: In Vivo Efficacy of Tramiprosate in a Transgenic Mouse Model (hAPP-TgCRND8)

| Parameter | Brain Region | Treatment Group | % Reduction vs. Placebo | Reference |

| Soluble Aβ40 | Brain | Tramiprosate | 25-30% | [4] |

| Soluble Aβ42 | Brain | Tramiprosate | 25-30% | [4] |

| Insoluble Aβ40 | Brain | Tramiprosate | 25-30% | [4] |

| Insoluble Aβ42 | Brain | Tramiprosate | 25-30% | [4] |

| Plaque Deposition | Cerebral Cortex | Tramiprosate | ~30% | [4] |

| Plasma Aβ40 | Plasma | Tramiprosate | 61% | [4] |

| Plasma Aβ42 | Plasma | Tramiprosate | 66% | [4] |

Table 3: Pharmacokinetic Profile of Tramiprosate

| Parameter | Species | Dose | Value | Reference |

| Bioavailability | Rat | Oral | 100% (for 3-SPA, the active metabolite) | [6] |

| Brain Penetration | Rat | Oral | 25% (for 3-SPA) | [6] |

| Half-life (t½) | Human | Oral | 4-6 hours | [6] |

Experimental Protocols

In Vitro Aβ Aggregation Assay

Objective: To assess the ability of Tramiprosate to inhibit the aggregation of Aβ peptides into oligomers and fibrils.

Methodology:

-

Preparation of Aβ Peptides: Lyophilized synthetic Aβ1-40 and Aβ1-42 peptides are reconstituted in a suitable solvent (e.g., 100% hexafluoroisopropanol) to ensure monomeric starting material. The solvent is then evaporated, and the peptide film is stored at -20°C. Immediately before use, the peptide film is resolubilized in a buffer such as phosphate-buffered saline (PBS) to the desired concentration.

-

Aggregation Reaction: Monomeric Aβ peptides are incubated in the presence or absence of varying concentrations of Tramiprosate in a multi-well plate. The plate is incubated at 37°C with continuous agitation to promote aggregation.

-

Quantification of Aggregation:

-

Thioflavin T (ThT) Fluorescence Assay: At specified time points, Thioflavin T, a dye that fluoresces upon binding to β-sheet structures in amyloid fibrils, is added to each well. The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively. A decrease in fluorescence in the presence of Tramiprosate indicates inhibition of fibril formation.

-

Electron Microscopy (EM): Aliquots of the aggregation reaction are taken at different time points and applied to carbon-coated grids. After negative staining (e.g., with uranyl acetate), the samples are visualized using a transmission electron microscope to observe the morphology of Aβ aggregates (monomers, oligomers, fibrils).

-

In Vivo Efficacy in a Transgenic Mouse Model of AD

Objective: To evaluate the effect of Tramiprosate on Aβ pathology and cognitive deficits in a relevant animal model.

Methodology:

-

Animal Model: The hAPP-TgCRND8 mouse model, which overexpresses a mutant form of human amyloid precursor protein (APP) and develops age-dependent Aβ plaques and cognitive impairments, is commonly used.[4]

-

Treatment: Mice are administered Tramiprosate or a vehicle control orally on a daily basis for a specified duration (e.g., several months).

-

Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function. A common test is the Morris water maze, which evaluates spatial learning and memory.

-

Biochemical Analysis: After the treatment period, brain tissue is collected. Soluble and insoluble fractions of brain homogenates are prepared to measure Aβ40 and Aβ42 levels using enzyme-linked immunosorbent assays (ELISAs).

-

Histopathological Analysis: Brain sections are stained with amyloid-binding dyes (e.g., Congo red or thioflavin S) or with anti-Aβ antibodies to visualize and quantify Aβ plaque burden.

Pharmacokinetics and Toxicology

Pharmacokinetic studies in rats and dogs have been performed.[1] The prodrug of Tramiprosate, ALZ-801, was developed to improve pharmacokinetic properties and gastrointestinal tolerability.[7] In rats, the active metabolite of Tramiprosate, 3-sulfopropanoic acid (3-SPA), demonstrated 100% oral bioavailability and 25% brain penetration.[6] In humans, the half-life of Tramiprosate is estimated to be 4-6 hours.[6] Toxicology studies have shown that Tramiprosate is well-tolerated.[1]

Conclusion

The preclinical data for Tramiprosate provide a strong rationale for its development as a potential therapeutic agent for Alzheimer's disease. Its mechanism of action, centered on the direct binding and stabilization of monomeric Aβ, targets a critical early step in the amyloid cascade. In vitro studies have consistently demonstrated its ability to inhibit Aβ aggregation and neurotoxicity. Furthermore, in vivo studies in a transgenic mouse model have shown significant reductions in both soluble and insoluble Aβ levels in the brain, as well as a decrease in plaque deposition. The favorable pharmacokinetic profile, particularly of its prodrug, supports its potential for oral administration. While clinical trial results for Tramiprosate have been mixed, subgroup analyses have suggested potential benefits, particularly in patients with specific genetic markers.[8] This body of preclinical evidence underscores the therapeutic potential of small molecules that target Aβ aggregation and provides a solid foundation for further research and development in this area.

References

- 1. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Targeting Amyloid with Tramiprosate in Patients with Mild-to-Moderate Alzheimer Disease | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]

- 5. Tramiprosate in mild-to-moderate Alzheimer’s disease – a randomized, double-blind, placebo-controlled, multi-centre study (the Alphase Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

TML-6: A Multi-Targeting Curcumin Analog for Alzheimer's Disease - A Technical Overview

Tainan, Taiwan - The landscape of Alzheimer's disease (AD) therapeutics is witnessing the emergence of a promising new candidate, TML-6, a novel, orally active synthetic curcumin analog. Developed by Merry Life Biomedical Company, this compound is a multi-faceted small molecule engineered to address the complex pathology of AD through a synergistic mechanism of action. Preclinical data and a progressing clinical trial pipeline underscore its potential as a significant advancement in the treatment of this neurodegenerative disorder.

This compound, also known as ASC-6, was identified from a screening of twelve proprietary curcumin derivatives, a research effort led by Professor Ih-Jen Su at Southern Taiwan University.[1][2][3] The molecule was specifically designed to overcome the poor bioavailability that has historically limited the therapeutic application of natural curcumin.[4]

Multi-Target Mechanism of Action

This compound distinguishes itself by engaging multiple pathological pathways implicated in Alzheimer's disease.[2][4] It is the first drug candidate to specifically target the autolysosome pathway for the treatment of AD.[5][6] Its comprehensive mechanism includes:

-

Anti-Amyloidogenic Properties: this compound inhibits the synthesis of β-amyloid precursor protein (APP) and the subsequent production of β-amyloid (Aβ) peptides (Aβ40 and Aβ42).[4] In vitro studies have also confirmed its ability to bind to Aβ 1-40 and Aβ 1-42.

-

Autophagy and Autolysosomal Activation: The molecule promotes the clearance of intracellular protein aggregates through the activation of autophagy, a cellular recycling process, via the inhibition of the mTOR signaling pathway.[2][4]

-

Anti-Inflammatory Effects: this compound suppresses neuroinflammation by inhibiting the pro-inflammatory NF-κB signaling pathway.[4]

-

Antioxidant Response: It enhances the cellular antioxidant defense system through the activation of the Nrf2 transcription factor.[4]

-

Apolipoprotein E (ApoE) Upregulation: this compound has been shown to increase the expression of ApoE, a protein involved in lipid transport and Aβ clearance.[4]

Preclinical and Clinical Development

Preclinical evaluation in two distinct animal models of Alzheimer's disease has demonstrated the in vivo efficacy of this compound. Treatment with the compound resulted in improved learning and memory, a reduction in microglial activation, and a decrease in cerebral Aβ deposition.[1][2][4]

Having received Investigational New Drug (IND) approval from the U.S. Food and Drug Administration (FDA), this compound has advanced into clinical trials.[1][2][3] A Phase I trial to assess the safety, tolerability, and pharmacokinetics in healthy and elderly adults has been completed, demonstrating a favorable profile at doses of 100–200 mg.[6] A global Phase II clinical trial is slated to begin in the first quarter of 2026, with an enrollment target of 210 participants.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from in vitro and in vivo preclinical studies.

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity (IC50) | Huh-7 | 4.19 µg/mL (8 µM) | [4] |

| Aβ40 Production | N2a/APPswe | Dose-dependent reduction (2-6 µM) | [4] |

| Aβ42 Production | N2a/APPswe | Dose-dependent reduction (2-6 µM) | [4] |

| APP Expression | Huh-7 | ~60% reduction at 1.96 µg/mL | |

| Phospho-NF-κB Level | Huh-7 | ~50% decrease at 1.96 µg/mL | |

| ApoE Expression | Huh-7 | ~44% induction at 2.62 µg/mL | |

| Nrf2 Gene Activation | Huh-7 | Highest activity at 1.32 µg/mL | [4] |

Table 1: In Vitro Bioactivity of this compound

| Parameter | Species | Dose | Value | Reference |

| T1/2 | Mouse | 150 mg/kg (oral) | 1.27 hours | |

| Cmax | Mouse | 150 mg/kg (oral) | 35.9 ng/mL | |

| AUC | Mouse | 150 mg/kg (oral) | 177 ng•hr/mL | |

| Efficacy | 3xTg AD Mouse | 150 mg/kg/day (diet for 4 months) | Improved learning, suppressed microglial activation, reduced Aβ in the brain | [4] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound

This compound is a synthetic analog of curcumin. While the precise, proprietary synthesis protocol has not been publicly disclosed by Merry Life Biomedical, the general approach for creating such analogs involves the chemical modification of the curcumin backbone. These modifications are designed to enhance stability and bioavailability, for instance, by altering the β-diketone moiety to prevent keto-enol tautomerization and subsequent degradation. The synthesis of curcumin analogs typically involves condensation reactions between substituted aromatic aldehydes and a ketone, such as acetylacetone, under basic or acidic conditions.

In Vitro Cytotoxicity Assay (CCK-8)

-

Cell Seeding: Huh-7 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 24 hours.

-

CCK-8 Reagent Addition: Following treatment, the medium is replaced with a fresh medium containing Cell Counting Kit-8 (CCK-8) solution.

-

Incubation and Absorbance Measurement: The plates are incubated for a specified period, allowing for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases. The absorbance is then measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for APP, Phospho-NF-κB, and ApoE

-

Cell Lysis: Huh-7 cells, after treatment with this compound for a specified duration, are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for APP, phospho-NF-κB, ApoE, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Nrf2 Transcriptional Activation Assay (Luciferase Reporter Assay)

-

Cell Transfection: Huh-7 cells are co-transfected with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) from the Nrf2 promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, the cells are treated with various concentrations of this compound for a specified period.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of Nrf2 transcriptional activity is calculated relative to the vehicle-treated control.

In Vivo Efficacy Study in 3xTg-AD Mice

-

Animal Model: The triple-transgenic (3xTg-AD) mouse model of Alzheimer's disease is used, which develops both Aβ plaques and neurofibrillary tangles.

-

Drug Administration: this compound is administered to the mice, typically mixed in their diet, at a specified dose for a prolonged period (e.g., four months).

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or contextual fear conditioning.

-

Immunohistochemistry: After the treatment period, the mice are euthanized, and their brains are collected. Brain sections are stained with antibodies against Aβ and Iba-1 (a marker for microglial activation) to assess plaque burden and neuroinflammation, respectively.

-

Biochemical Analysis: Brain homogenates can be used to measure the levels of soluble and insoluble Aβ using techniques such as ELISA.

Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a representative experimental workflow.

Caption: this compound modulates multiple signaling pathways in Alzheimer's disease.

Caption: A typical workflow for Western blot analysis.

References

- 1. FDA issues IND clearance for this compound for Alzheimer’s disease | BioWorld [bioworld.com]

- 2. MLB Gets FDA IND Approval to Start Phase 1 Trial of Alzheimer's Drug this compound [synapse.patsnap.com]

- 3. biopharmaapac.com [biopharmaapac.com]

- 4. A Curcumin Analog Exhibits Multiple Biologic Effects on the Pathogenesis of Alzheimer’s Disease and Improves Behavior, Inflammation, and β-Amyloid Accumulation in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taiwan-healthcare.org [taiwan-healthcare.org]

- 6. Merry Life Launches Global Phase II Trial of this compound, The First Drug Targeted at Autolysosome pathway for Therapy of Alzheimer's Disease [prnewswire.com]

The Role of TML-6 in mTOR Signaling and Neuronal Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dysregulation of protein homeostasis is a central pathological feature in a host of neurodegenerative diseases. The intricate cellular processes of mTOR (mechanistic Target of Rapamycin) signaling and autophagy are critical for maintaining this balance, particularly in long-lived, post-mitotic cells such as neurons. Emerging therapeutic agents are now being designed to modulate these pathways to clear pathogenic protein aggregates and restore neuronal health. This technical guide provides an in-depth examination of the interplay between mTOR signaling and autophagy in neurons, centered on the proposed mechanism of a novel therapeutic candidate, TML-6. This compound is a new small molecule drug under investigation for Alzheimer's Disease, reported to function through the enhancement of autophagic clearance in neurons.[1] This document details the core signaling pathways, presents hypothetical quantitative data to illustrate expected experimental outcomes, provides detailed experimental protocols for pathway investigation, and uses visualizations to clarify complex interactions and workflows.

Introduction: The mTOR-Autophagy Axis in Neuronal Health

Neurons are highly polarized, long-lived cells that cannot dilute toxic or damaged components through cell division.[2] Consequently, they rely heavily on efficient degradative pathways to maintain cellular homeostasis and long-term function. Macroautophagy (hereafter referred to as autophagy) is a primary catabolic process responsible for the degradation and recycling of misfolded proteins, aggregated proteins, and damaged organelles.[2][3]

The process is initiated by the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then matures and fuses with a lysosome to form an autolysosome, where the contents are degraded by acidic hydrolases.[2][4] In neurons, this process is spatially organized: autophagosomes are predominantly formed in distal axons and mature as they are transported retrogradely toward the soma, where the majority of lysosomes reside for final degradation.[5]

The mTOR signaling pathway is a master regulator of cell growth, proliferation, and metabolism, and a critical inhibitor of autophagy.[6][7] It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[8] mTORC1 is the primary complex responsible for suppressing autophagy. Under nutrient-rich conditions or in the presence of growth factors, mTORC1 is active and inhibits autophagy initiation by phosphorylating and inactivating the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a key initiator of autophagosome formation.[2][9][10] Conversely, inhibition of mTORC1, either through nutrient starvation or pharmacological intervention, leads to the dephosphorylation and activation of the ULK1 complex, thereby inducing autophagy.[2][9]

Given that impaired autophagic clearance of toxic protein aggregates (such as amyloid-beta and tau) is a hallmark of Alzheimer's disease, therapeutic strategies aimed at enhancing autophagy are of significant interest.[5] this compound is a novel, orally available small molecule reported to enhance autophagic function by activating the autolysosome pathway in neurons, representing a promising approach for clearing pathogenic proteins.[1]

Proposed Mechanism of Action for this compound

Based on public information describing this compound as an activator of the "autolysosome pathway," we can postulate a mechanism of action within the known mTOR-autophagy framework. While the precise molecular target of this compound is not yet disclosed, its function could be achieved through several plausible mechanisms:

-

Direct or Indirect Inhibition of mTORC1: this compound could act upstream of mTORC1, potentially by modulating nutrient-sensing pathways (like AMPK) or by interfering with the TSC complex, a negative regulator of mTORC1.[6] Inhibition of mTORC1 would relieve its suppression of the ULK1 complex, triggering autophagy.

-

Enhancement of Lysosomal Function: The term "autolysosome pathway activation" suggests this compound might improve the final stages of autophagy.[1] This could involve enhancing lysosomal biogenesis, increasing the activity of lysosomal hydrolases, or promoting the fusion of autophagosomes with lysosomes. This could be regulated by transcription factors like TFEB, which is itself negatively regulated by mTORC1.[10]

-

Modulation of Axonal Transport: Efficient clearance requires the retrograde transport of autophagosomes to the soma.[5] this compound could potentially influence the molecular motors or cytoskeletal tracks involved in this transport, ensuring mature autophagosomes reach the lysosome-rich cell body.

For the purposes of this guide, we will proceed with the hypothesis that This compound acts as an inhibitor of mTORC1 activity in neurons , leading to increased autophagic flux and enhanced clearance of protein aggregates.

Quantitative Data (Hypothetical)

The following tables represent hypothetical data from experiments designed to test the proposed mechanism of this compound.

Table 1: Effect of this compound on mTORC1 Pathway Phosphorylation in Primary Cortical Neurons

| Treatment (24h) | p-mTOR (Ser2448) / total mTOR (Relative Density) | p-S6K (Thr389) / total S6K (Relative Density) | p-4E-BP1 (Thr37/46) / total 4E-BP1 (Relative Density) |

| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |

| This compound (100 nM) | 0.45 ± 0.05 | 0.38 ± 0.06 | 0.51 ± 0.07 |

| This compound (500 nM) | 0.21 ± 0.03 | 0.19 ± 0.04 | 0.25 ± 0.04 |

| Rapamycin (200 nM) | 0.15 ± 0.02 | 0.11 ± 0.03 | 0.18 ± 0.03 |

Data are presented as mean ± SEM from n=3 independent experiments. Protein levels are quantified from Western blots.

Table 2: Assessment of Autophagic Flux in this compound Treated Neurons

| Treatment (24h) | LC3-II / Actin Ratio (Relative Density) | p62 / Actin Ratio (Relative Density) | GFP-LC3 Puncta per Cell (Mean ± SEM) |

| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 8 ± 2 |

| This compound (500 nM) | 2.85 ± 0.25 | 0.45 ± 0.08 | 25 ± 4 |

| Bafilomycin A1 (100 nM) | 3.50 ± 0.30 | 1.80 ± 0.20 | 32 ± 5 |

| This compound + Bafilomycin A1 | 5.95 ± 0.45 | 1.95 ± 0.22 | 48 ± 6 |

Data are presented as mean ± SEM from n=3 independent experiments. LC3-II and p62 levels are quantified from Western blots. Bafilomycin A1 is a lysosomal inhibitor used to measure autophagic flux.

Signaling Pathways and Experimental Workflow Diagrams

Caption: Proposed mTOR signaling pathway and its regulation of autophagy, with the hypothetical inhibitory action of this compound on mTORC1.

Caption: Experimental workflow for investigating the effect of this compound on mTOR signaling and autophagy in primary neurons.

Detailed Experimental Protocols

Primary Neuronal Culture and Treatment

-

Preparation: Culture primary cortical neurons from E18 rat embryos on poly-D-lysine-coated plates.

-

Maintenance: Grow neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days in vitro (DIV) to allow for maturation.

-

Treatment: On DIV 10, replace the culture medium with fresh medium containing this compound at various concentrations (e.g., 0, 10, 100, 500, 1000 nM) or vehicle control (e.g., 0.1% DMSO). For positive control, use Rapamycin (200 nM). For autophagic flux experiments, co-treat with Bafilomycin A1 (100 nM) for the final 4 hours of the incubation period.

-

Incubation: Incubate cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

-

Harvesting: After incubation, wash cells with ice-cold PBS and lyse for Western Blot analysis or fix for immunofluorescence.

Western Blotting for mTOR Pathway and Autophagy Markers

This protocol is a standard method for detecting specific proteins in a sample.[11]

-

Protein Extraction: Lyse treated neurons in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 4-15% gradient polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in 5% BSA/TBST.

-

mTOR Pathway: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1.

-

Autophagy Markers: anti-LC3B (to detect LC3-I and LC3-II), anti-p62/SQSTM1.

-

Loading Control: anti-Actin or anti-GAPDH.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensity. Normalize target protein levels to the loading control.

Immunofluorescence for LC3 Puncta Formation

This assay visualizes the formation of autophagosomes within the cell.[12]

-

Cell Plating: Culture primary neurons on poly-D-lysine-coated glass coverslips in a 24-well plate.

-

Treatment: Treat cells as described in section 5.1.

-

Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

-

Primary Antibody Incubation: Incubate coverslips with anti-LC3B primary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash three times with PBST.

-

Secondary Antibody Incubation: Incubate with an Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Stain nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Count the number of distinct LC3 puncta (dots) per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.

Conclusion

The mTOR signaling pathway is a pivotal regulator of neuronal autophagy, and its modulation represents a key strategy for treating neurodegenerative diseases characterized by proteotoxicity. Novel therapeutic candidates like this compound, which are proposed to enhance autophagic clearance, offer a promising avenue for intervention.[1] This guide outlines the fundamental relationship between mTOR and autophagy in neurons and provides a robust framework for the preclinical evaluation of such compounds. Through the systematic application of the detailed protocols and quantitative analyses described herein, researchers can effectively dissect the mechanism of action of new autophagy-modulating agents and advance the development of next-generation neurotherapeutics.

References

- 1. This compound / AndroScience, Merry Life Biomedical [delta.larvol.com]

- 2. mdpi.com [mdpi.com]

- 3. Autophagy in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of neuronal autophagy and the implications in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR signaling and its roles in normal and abnormal brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR - Wikipedia [en.wikipedia.org]

- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies on TML-6 and Anti-Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies investigating the anti-inflammatory properties of TML-6, a promising curcumin derivative. The document synthesizes available data on its mechanism of action, focusing on key signaling pathways implicated in inflammation. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound

This compound is a synthetic derivative of curcumin, the active compound in turmeric.[1][2] Curcumin has long been recognized for its anti-inflammatory properties, but its therapeutic potential has been limited by poor bioavailability and rapid metabolism. This compound was developed to overcome these limitations, exhibiting improved stability and pharmacokinetic profiles.[2] In vitro studies have begun to elucidate the molecular mechanisms by which this compound exerts its anti-inflammatory effects, primarily in the context of neuroinflammation associated with Alzheimer's disease.

Core Anti-Inflammatory Mechanisms of this compound

In vitro research has identified two primary pathways through which this compound modulates inflammatory responses: the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Evidence indicates that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of NF-κB, a critical step in its activation.[1][2][3]

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and also plays a role in suppressing inflammation. This compound has been demonstrated to be a potent activator of the Nrf2 pathway.[2][3][4] This activation leads to the transcription of a suite of antioxidant and cytoprotective genes, which can counteract the damaging effects of inflammation.

Modulation of Other Key Inflammatory Pathways

While direct evidence for this compound's effects on the MAPK and JAK-STAT pathways is still emerging, studies on curcumin and its other derivatives provide a strong rationale for investigating these interactions.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Curcumin and its analogs have been shown to inhibit the activation of these kinases.[5] It is plausible that this compound shares this inhibitory activity, which would contribute to its overall anti-inflammatory profile.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors. Dysregulation of this pathway is a hallmark of many inflammatory diseases. Curcumin and some of its analogs have been reported to inhibit the phosphorylation of STAT3, a key mediator in this pathway.[2][4] This suggests that this compound may also modulate JAK-STAT signaling, thereby attenuating the effects of pro-inflammatory cytokines.

Quantitative Data from In Vitro Studies

Quantitative data on the bioactivity of this compound is crucial for understanding its potency and therapeutic window. The following table summarizes available data from in vitro assays.

| Assay Type | Cell Line | Parameter | This compound Value | Curcumin Value | Reference |

| Cytotoxicity | Huh-7 | IC50 | 8 µM | 60 µM | [3] |

| Nrf2 Activation | Huh-7 | Fold Induction (at 1.32 µg/mL) | 12.1-fold | 6.6-fold (at 10 µg/mL) | [3] |

| Protein Expression | Huh-7 | p-NF-κB Inhibition | Dose-dependent | Dose-dependent | [3] |

| Protein Expression | Huh-7 | p-mTOR Inhibition | Dose-dependent | - | [3] |

Note: Data on the direct inhibition of cytokine production (e.g., IL-6, TNF-α) by this compound is not yet available in the public domain. Studies on other curcumin analogs have shown significant inhibition of these cytokines.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used. For neuroinflammation studies, microglial (e.g., BV-2) or astrocyte cell lines are appropriate.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. They are then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 6-24 hours).

Cytokine Production Assay (ELISA)

-

After treatment, the cell culture supernatant is collected.

-

The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.

Western Blot Analysis for Signaling Proteins

-

Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-NF-κB p65, NF-κB p65, p-p38, p38, p-STAT3, STAT3).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound is a potent anti-inflammatory agent that acts through multiple signaling pathways. Its ability to inhibit the pro-inflammatory NF-κB pathway while simultaneously activating the protective Nrf2 pathway makes it a particularly interesting candidate for further development.

Future in vitro studies should focus on:

-

Quantifying the dose-dependent effects of this compound on the production of a broader range of pro- and anti-inflammatory cytokines in various relevant cell types.

-

Directly investigating the impact of this compound on the MAPK and JAK-STAT signaling pathways to confirm the hypotheses generated from studies on other curcumin analogs.

-

Conducting head-to-head comparison studies with curcumin and other known anti-inflammatory drugs to better define its therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers to design and interpret future in vitro studies on this compound, ultimately accelerating its potential translation into clinical applications for inflammatory diseases.

References

- 1. RI75, a curcumin analogue, inhibits tumor necrosis factor-α and interleukin-6 production and exhibits antiallodynic and antiedematogenic activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researcher.manipal.edu [researcher.manipal.edu]

- 4. scilit.com [scilit.com]

- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

The Novelty of TML-6: A Technical Guide to its Enhanced Profile Over Other Curcuminoids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TML-6, a novel synthetic analog of curcumin, represents a significant advancement in the therapeutic application of curcuminoids. While retaining the core beneficial properties of curcumin, this compound has been engineered for enhanced stability and bioavailability, addressing the primary limitations that have historically hindered the clinical translation of naturally occurring curcuminoids. This technical guide provides an in-depth comparison of this compound with other curcuminoids, focusing on its superior potency in key signaling pathways relevant to neurodegenerative diseases, particularly Alzheimer's disease. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks modulated by these compounds.

Introduction: The Promise and Challenge of Curcuminoids

Curcumin, the principal curcuminoid found in turmeric (Curcuma longa), has been extensively studied for its pleiotropic therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] These effects are attributed to its unique chemical structure, which allows it to interact with a multitude of molecular targets. The two other major naturally occurring curcuminoids are demethoxycurcumin (DMC) and bisdemethoxycurcumin (BDMC).

Despite their therapeutic potential, the clinical utility of natural curcuminoids has been hampered by their poor oral bioavailability, stemming from low aqueous solubility, rapid metabolism, and chemical instability.[2] this compound, a synthetic curcumin analog, was designed to overcome these limitations by modifying the curcumin structure to reduce metabolic breakdown.[3] This strategic modification has resulted in a compound with a potentially more favorable pharmacokinetic profile and enhanced biological activity.

Comparative Analysis of Biological Activity

Emerging research indicates that this compound exhibits superior activity in key cellular pathways compared to curcumin. While direct comparative studies with demethoxycurcumin and bisdemethoxycurcumin are limited, the available data for these natural curcuminoids provide a valuable benchmark for understanding the novelty of this compound.

Nrf2 Activation

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes.

Table 1: Comparative Nrf2 Activation

| Compound | Relative Potency (Compared to Curcumin) | Reference |

| This compound | 12.1-fold higher | [4] |

| Curcumin | 1 (Baseline) | [4] |

| Demethoxycurcumin | Data not available | |

| Bisdemethoxycurcumin | Data not available |

Anti-inflammatory Activity (NF-κB Inhibition)

The NF-κB signaling pathway is a central regulator of inflammation. Chronic activation of this pathway is implicated in numerous inflammatory diseases. The anti-inflammatory effects of curcuminoids are largely attributed to their ability to inhibit NF-κB signaling.

Table 2: Comparative NF-κB Inhibition

| Compound | Relative Potency for NF-κB Suppression | Reference |

| This compound | Potent inhibitor (quantitative comparison to others not available) | [4] |

| Curcumin | Highest | [1] |

| Demethoxycurcumin | Moderate | [1] |

| Bisdemethoxycurcumin | Lowest | [1] |

Amyloid-β (Aβ) Reduction

In the context of Alzheimer's disease, the accumulation of amyloid-β peptides is a key pathological hallmark. Curcuminoids have been shown to interfere with Aβ aggregation and promote its clearance.

Table 3: Effects on Amyloid-β

| Compound | Reported Effects | Reference |

| This compound | Inhibits the synthesis of β-amyloid precursor protein and β-amyloid. | [4] |

| Curcumin | Decreases Aβ levels and attenuates Aβ precursor protein maturation. | [5] |

| Demethoxycurcumin | Data not available | |

| Bisdemethoxycurcumin | Data not available |

Pharmacokinetic Profiles

The structural modifications of this compound were designed to improve its metabolic stability, leading to enhanced bioavailability compared to natural curcuminoids.

Table 4: Comparative Pharmacokinetic Parameters (Rodent Models)

| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Curcumin (Nanoparticles) | ~2 | ~209 | ~2285 | [3] |

| Demethoxycurcumin | ~0.14 | ~460 | ~1350 | [4] |

| Bisdemethoxycurcumin | ~0.20 | ~450 | ~1010 | [4] |

Signaling Pathway Modulation by this compound

This compound exerts its therapeutic effects through the modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative and inflammatory diseases.

Nrf2 Signaling Pathway

This compound is a potent activator of the Nrf2 pathway. It is hypothesized to interact with Keap1, a negative regulator of Nrf2, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of a battery of antioxidant and cytoprotective enzymes.

NF-κB Signaling Pathway

This compound suppresses the pro-inflammatory NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is thought to inhibit this cascade, although the precise point of intervention is still under investigation.

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegeneration. This compound has been reported to suppress mTOR signaling, which may contribute to its neuroprotective effects by promoting autophagy, a cellular process for clearing aggregated proteins.

Experimental Protocols

Detailed, standardized protocols are crucial for ensuring the reproducibility of research findings. The following are generalized methodologies for key experiments cited in the evaluation of curcuminoids.

Nrf2 Reporter Assay

This assay quantitatively measures the activation of the Nrf2 pathway by a test compound.

-

Cell Culture: Use a stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., AREc32 cells).

-

Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound, curcumin, or other curcuminoids for a specified time (e.g., 24 hours).

-

Lysis: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as fold induction over vehicle-treated cells.

Amyloid-β (Aβ) Aggregation Assay

This assay assesses the ability of a compound to inhibit the aggregation of Aβ peptides.

-

Peptide Preparation: Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ42) in a suitable solvent (e.g., 1% NH4OH) and dilute to the desired concentration in an appropriate buffer.

-

Incubation: Incubate the Aβ peptide with and without various concentrations of the test compounds (this compound, curcuminoids) at 37°C with gentle agitation.

-

Detection: At various time points, measure the extent of Aβ aggregation using a fluorescent dye such as Thioflavin T (ThT), which binds to β-sheet structures characteristic of amyloid fibrils, and measure the fluorescence intensity.

-

Data Analysis: Plot ThT fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the compounds can be quantified by comparing the lag time, maximum fluorescence, and slope of the aggregation curves.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound emerges as a promising next-generation curcuminoid with significantly enhanced biological activity, particularly in the activation of the protective Nrf2 pathway. Its improved stability and bioavailability profile, a direct result of targeted chemical modification, position it as a strong candidate for further development, especially in the context of neurodegenerative diseases like Alzheimer's. While further head-to-head comparative studies with other curcuminoids are warranted to fully elucidate its superiority, the existing data strongly support the novelty and therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic applications of this innovative compound.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic and pharmacokinetic studies of curcumin, demethoxycurcumin and bisdemethoxycurcumin in mice tumor after intragastric administration of nanoparticle formulations by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Curcumin Decreases Amyloid-β Peptide Levels by Attenuating the Maturation of Amyloid-β Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of TML-6 Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of TML-6 stock solutions for use in cell culture experiments. This compound is a derivative of curcumin and has been identified as an inhibitor of the synthesis of β-amyloid precursor protein (APP) and β-amyloid (Aβ).[][2][3][4] It is a valuable tool for research in areas such as Alzheimer's disease.[2][3][4] Proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible experimental results.

Application Notes

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 523.62 g/mol | [][2][5] |

| Appearance | Solid | N/A |

| Solubility | DMSO: 120 mg/mL (229.17 mM) | [4] |

| Purity | >98% (recommended) | [6] |

Solvent Selection

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[4] It is crucial to use anhydrous, cell culture-grade DMSO to minimize potential cytotoxicity.

Stock Solution Concentration

A concentrated stock solution, typically 10 mM, is recommended. This allows for small volumes to be added to cell culture media, minimizing the final DMSO concentration. High concentrations of DMSO can be toxic to cells; therefore, the final concentration in the culture medium should generally be kept below 0.1% (v/v).[6][7][8]

Storage and Stability

Proper storage is critical to maintain the bioactivity of this compound. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[6][8][9]

-

Long-term storage: -80°C for up to 6 months (stored under nitrogen).[2][3]

-

Short-term storage: -20°C for up to 1 month (stored under nitrogen).[2][3]

Protect the stock solutions from light.[6]

Cell Culture Working Concentrations

The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on published data, typical working concentrations range from 0.31 µM to 20 µM.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound powder

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber-colored microcentrifuge tubes (or clear tubes protected from light)

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile pipette tips

Procedure

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 523.62 g/mol x 1000 mg/g = 5.2362 mg

-

-

-

Weigh the this compound powder:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out approximately 5.24 mg of this compound powder into the tared tube. Record the exact weight.

-

-

Calculate the required volume of DMSO:

-

To achieve a 10 mM concentration, the volume of DMSO to be added is calculated as follows:

-

Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) / Molarity (mol/L) x 1,000,000 (µL/L)

-

For example, if the exact weight is 5.24 mg:

-

Volume (µL) = (5.24 mg / 523.62 g/mol ) / 0.010 mol/L x 1,000,000 µL/L ≈ 1000 µL

-

-

-

Dissolve the this compound:

-

Add the calculated volume of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly for at least 2 minutes to dissolve the compound.

-

If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for short intervals until the solution is clear.[4] Gentle warming to 37°C may also aid in dissolution, but the temperature sensitivity of this compound should be considered.

-

-

Aliquot and Store:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, amber-colored microcentrifuge tubes.

-

Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

-

Visualizations

Caption: Workflow for preparing this compound stock solutions.

Caption: this compound inhibits key pathways in Alzheimer's disease.

References

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. GSRS [precision.fda.gov]

- 6. benchchem.com [benchchem.com]

- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. file.selleckchem.com [file.selleckchem.com]

TML-6 in Preclinical Alzheimer's Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of TML-6, a novel synthetic curcumin analog, in preclinical studies for Alzheimer's disease (AD). The information is compiled from available preclinical data and is intended to guide researchers in designing and executing further studies.

This compound is an orally bioavailable small molecule with a multi-target mechanism of action, including anti-aging properties, activation of autophagy, reduction of amyloid-beta (Aβ) accumulation, and anti-inflammatory effects.[1][2][3][4] Preclinical investigations in transgenic mouse models of AD, such as the APP/PS1 model, have demonstrated its potential as a therapeutic agent.[1][5]

Quantitative Data Summary

While specific dosages from preclinical studies on this compound are not publicly available in detail, a study on a combination therapy in APP/PS1 mice provides some insight. It is important to note that the following table represents data from a study involving this compound in combination with an anti-Aβ antibody, NP106, and may not reflect the exact dosage for this compound as a monotherapy.

| Compound | Animal Model | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |

| This compound (in combination with NP106) | APP/PS1 Mice | Not Specified | Oral | Not Specified | Not Specified | Attenuated brain Aβ and improved nesting behavioral deficit. | [5] |

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound in AD models, based on common practices in the field and available information.

Animal Model

-

Model: APP/PS1 transgenic mice. These mice overexpress human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin-1 (PS1).[5] This leads to age-dependent accumulation of Aβ plaques in the brain, mimicking a key pathological feature of Alzheimer's disease.

-

Age: Studies often commence when the mice start to develop AD-like pathology, typically around 6-8 months of age.

-

Housing: Mice should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

This compound Administration

-

Formulation: this compound is formulated for oral administration.[1][4] The specific vehicle used for dissolution or suspension of this compound should be optimized for stability and bioavailability. Common vehicles include carboxymethylcellulose (CMC) or polyethylene glycol (PEG).

-

Route of Administration: Oral gavage is a precise method for delivering a specific dose.

-

Dosage: Dose-ranging studies are essential to determine the optimal therapeutic dose. Based on the available information suggesting a dose-dependent effect, a range of doses should be tested.[1]

-

Frequency and Duration: Daily administration for a period of several months (e.g., 3-6 months) is typical for evaluating the long-term effects of a potential AD therapeutic on pathology and cognition.

In Vivo Efficacy Assessment

-

Behavioral Testing:

-

Morris Water Maze (MWM): To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Escape latency and path length are recorded.

-

Y-Maze: To evaluate short-term spatial working memory based on the mice's willingness to explore novel arms of the maze.

-

Nesting Behavior Test: To assess deficits in activities of daily living, which can be impaired in AD mouse models.[5]

-

-

Biochemical Analysis (Post-mortem):

-

Brain Tissue Homogenization: Brains are harvested and dissected (e.g., cortex and hippocampus). Tissues are homogenized for subsequent analyses.

-

ELISA for Aβ Levels: Enzyme-linked immunosorbent assays are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

-

Immunohistochemistry/Immunofluorescence: Brain sections are stained with antibodies against Aβ to visualize and quantify amyloid plaque burden. Markers for neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic proteins can also be assessed.

-

Western Blotting: To measure the levels of key proteins involved in AD pathology and the drug's mechanism of action (e.g., proteins related to autophagy, inflammation, and synaptic function).

-

Visualizations

Signaling Pathways

Caption: Multi-target mechanism of this compound in Alzheimer's disease.

Experimental Workflow

Caption: Workflow for preclinical evaluation of this compound in APP/PS1 mice.

References

- 1. MLB Announces IND Approval by US FDA to Initiate Phase 1 Trial of this compound, a New Era Multi-Target Drug for the Treatment of Alzheimer's Disease - PR Newswire APAC [enmobile.prnasia.com]

- 2. escholarship.org [escholarship.org]

- 3. Merry Life Launches Global Phase II Trial of this compound for Therapy of Alzheimer's Disease [clival.com]

- 4. MLB Gets FDA IND Approval to Start Phase 1 Trial of Alzheimer's Drug this compound [synapse.patsnap.com]

- 5. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]

Application Notes and Protocols for the Analytical Detection of TML-6 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

TML-6 is a novel, orally active curcumin derivative under investigation as a promising therapeutic candidate for Alzheimer's disease (AD). Preclinical studies have indicated its potential as an anti-aging and Aβ-lowering agent. This compound is reported to inhibit the synthesis of the β-amyloid precursor protein and β-amyloid (Aβ) itself. Its mechanism of action involves the upregulation of Apolipoprotein E (ApoE), suppression of the NF-κB and mTOR signaling pathways, and activation of the antioxidant Nrf2 gene.[1] Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in biological matrices are crucial for pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies in preclinical and clinical development.